Cas no 121306-82-9 (Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]-)

Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]- structure
121306-82-9 structure
Product Name:Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]-
CAS No:121306-82-9
MF:C17H13F3N2O
MW:318.293134450912
CID:154649
PubChem ID:3078479
Update Time:2025-04-19

Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]-
    • (3-phenyl-3,4-dihydropyrazol-2-yl)-[4-(trifluoromethyl)phenyl]methanone
    • JWIZGXVVNJXZNM-UHFFFAOYSA-N
    • 1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline
    • 5-Phenyl-1-(4-(trifluoromethyl)benzoyl)-4,5-dihydro-1H-pyrazole
    • SCHEMBL9380458
    • 121306-82-9
    • 1H-Pyrazole, 4,5-dihydro-5-phenyl-1-(4-(trifluoromethyl)benzoyl)-
    • (5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]methanone
    • DTXSID80923768
    • Inchi: 1S/C17H13F3N2O/c18-17(19,20)14-8-6-13(7-9-14)16(23)22-15(10-11-21-22)12-4-2-1-3-5-12/h1-9,11,15H,10H2
    • InChI Key: JWIZGXVVNJXZNM-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(N1C(C2C=CC=CC=2)CC=N1)=O)(F)F

Computed Properties

  • Exact Mass: 318.09809
  • Monoisotopic Mass: 318.09799753g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 32.67

Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]- Related Literature

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